A Comprehensive Technical Guide to (S)-Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to (S)-Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Pharmaceutical Significance
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, identified by the CAS number 1391528-74-7 , is a non-proteinogenic α-amino acid ester derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural features—a chiral center at the α-carbon, a bromine-substituted phenyl ring, and a methyl ester group—make it a versatile synthon for the construction of complex molecular architectures with potential therapeutic activities. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for laboratory and potential large-scale applications.
This in-depth technical guide provides a comprehensive overview of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, focusing on its synthesis, purification, analytical characterization, and applications in pharmaceutical research. The methodologies presented are grounded in established chemical principles, offering researchers the necessary insights for its effective utilization in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1391528-74-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrClNO₂ | [1][3] |
| Molecular Weight | 280.55 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, dry, inert atmosphere | [3] |
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a critical step in its utilization as a chiral building block. The primary challenge lies in establishing the desired stereochemistry at the α-carbon. Two principal strategies are commonly employed: asymmetric synthesis or the resolution of a racemic mixture.
Logical Workflow for Synthesis and Resolution
Caption: Synthetic pathways to the target compound.
Method 1: Chiral Resolution of Racemic 4-Bromophenylglycine
A common and practical approach involves the resolution of racemic 4-bromophenylglycine, followed by esterification. This method leverages the differential solubility of diastereomeric salts formed with a chiral resolving agent.
Step-by-Step Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 4-bromophenylglycine in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a chiral amine like (R)-(+)-α-methylbenzylamine. The choice of resolving agent is critical and may require empirical optimization.[4][5]
-
Allow the solution to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt. The solubility differences between diastereomers are the cornerstone of this separation technique.[4]
-
Collect the crystals by filtration.
-
-
Liberation of the Enantiomerically Pure Amino Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Adjust the pH to the isoelectric point of 4-bromophenylglycine by adding a base (e.g., aqueous ammonia) to precipitate the free amino acid.
-
Filter and wash the precipitate to obtain enantiomerically enriched (S)-4-bromophenylglycine.
-
-
Fischer Esterification:
-
Suspend the (S)-4-bromophenylglycine in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalyst, such as thionyl chloride or gaseous hydrogen chloride. The acid catalyzes the esterification reaction.[6][7]
-
Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude (S)-Methyl 2-amino-2-(4-bromophenyl)acetate in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride.
-
Method 2: Asymmetric Synthesis
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR:
-
The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets in the range of δ 7.2-7.6 ppm.
-
The methoxy protons of the ester group will likely be a singlet around δ 3.7 ppm.
-
The α-proton will appear as a singlet or a multiplet (depending on coupling with the amine protons) in the region of δ 4.5-5.0 ppm.
-
The amine protons will be broad and their chemical shift will be concentration and solvent dependent.
-
-
¹³C NMR:
-
The carbonyl carbon of the ester is expected around δ 170-175 ppm.
-
The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the bromine atom at a distinct chemical shift.
-
The α-carbon should be in the region of δ 55-60 ppm.
-
The methoxy carbon will be around δ 52 ppm.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.
Step-by-Step Chiral HPLC Protocol (General Guidance):
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.
-
Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol), is commonly used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220-260 nm) is typically employed.
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee).
Applications in Drug Development
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse substituents.
While specific examples of marketed drugs directly synthesized from this compound are not prominent in the literature, its structural motif is found in compounds investigated for various therapeutic areas. For instance, derivatives of 4-bromophenylglycine have been incorporated into molecules with potential anticonvulsant and antimicrobial activities. The 4-bromophenyl group is a common feature in various pharmacologically active compounds, and this chiral amino acid ester provides a convenient starting point for the synthesis of analogues for structure-activity relationship (SAR) studies.[8]
Safety and Handling
As with all laboratory chemicals, (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a key chiral building block with significant potential in pharmaceutical research and development. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application. The methodologies and information presented in this guide are intended to provide researchers and scientists with a solid foundation for working with this versatile compound, facilitating the discovery and development of new therapeutic agents.
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